3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group and a pyridazine ring substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitrobenzenesulfonyl group. The pyridazine ring is then constructed and substituted with the pyrrolidinyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the piperazine or pyridazine rings .
Scientific Research Applications
3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyridazine derivatives, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine .
Uniqueness
3-[4-(3-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N6O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C18H22N6O4S/c25-24(26)15-4-3-5-16(14-15)29(27,28)23-12-10-22(11-13-23)18-7-6-17(19-20-18)21-8-1-2-9-21/h3-7,14H,1-2,8-13H2 |
InChI Key |
QWXNHPCNBZKXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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